2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride
Description
Properties
IUPAC Name |
2-amino-1-pyridin-3-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.2ClH/c8-4-7(10)6-2-1-3-9-5-6;;/h1-3,5H,4,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMCORUCLRVDQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51746-82-8 | |
| Record name | 2-amino-1-(pyridin-3-yl)ethan-1-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-amino-1-(pyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-1-(pyridin-3-yl)ethanone. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and the visualization of relevant biological pathways.
Core Physicochemical Properties
2-amino-1-(pyridin-3-yl)ethanone is a pyridinyl ethanone derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring, an amino group, and a ketone, makes it a versatile scaffold for the synthesis of various biologically active molecules.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 136.15 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Solubility | Soluble in water and various organic solvents | --INVALID-LINK-- |
| Predicted XlogP | -0.5 | --INVALID-LINK-- |
| Predicted pKa (most basic) | 7.5 | (Predicted) |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2-amino-1-(pyridin-3-yl)ethanone are not extensively published. However, based on general organic chemistry principles and procedures for analogous compounds, the following methodologies can be proposed.
Synthesis: Representative Protocol
A common route for the synthesis of similar aminoketones involves the reaction of an appropriate acetylpyridine with an aminating agent. A plausible synthesis for 2-amino-1-(pyridin-3-yl)ethanone could involve the α-bromination of 3-acetylpyridine followed by nucleophilic substitution with an amino group source.
Step 1: α-Bromination of 3-Acetylpyridine
-
Dissolve 3-acetylpyridine in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at room temperature while stirring.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) and neutralized with a base (e.g., sodium bicarbonate solution).
-
The product, 2-bromo-1-(pyridin-3-yl)ethanone, is extracted with an organic solvent, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Step 2: Amination of 2-bromo-1-(pyridin-3-yl)ethanone
-
Dissolve the crude 2-bromo-1-(pyridin-3-yl)ethanone in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.
-
Add an excess of an ammonia source, such as aqueous ammonia or a protected amine, to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
The reaction mixture is then concentrated, and the product is purified by column chromatography on silica gel to yield 2-amino-1-(pyridin-3-yl)ethanone.
Analytical Characterization: General Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons adjacent to the amino and carbonyl groups, and a broad singlet for the amino protons. The chemical shifts of the pyridine protons will be influenced by the position of the acetylamino group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the pyridine ring, and the methylene carbon.
Infrared (IR) Spectroscopy
The IR spectrum of 2-amino-1-(pyridin-3-yl)ethanone would be expected to exhibit characteristic absorption bands:
-
N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹.
-
C=O stretching vibration of the ketone around 1680-1700 cm⁻¹.
-
C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometric analysis would confirm the molecular weight of the compound. The fragmentation pattern would likely show a prominent peak corresponding to the loss of the aminoacetyl group.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis and purity determination of 2-amino-1-(pyridin-3-yl)ethanone.
-
Column: A C18 stationary phase is suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be appropriate.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 260 nm).
Potential Biological Activity and Signaling Pathways
While specific biological activity for 2-amino-1-(pyridin-3-yl)ethanone is not well-documented, the pyridine scaffold is a common feature in many kinase inhibitors. Compounds containing a 3-aminopyridin-2-one core have been identified as inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key regulators of mitosis and are attractive targets for cancer therapy.[1]
Potential Kinase Inhibition Workflow
The following diagram illustrates a general workflow for screening the kinase inhibitory activity of a compound like 2-amino-1-(pyridin-3-yl)ethanone.
Potential Signaling Pathway: Aurora A Kinase in Mitosis
Aurora A kinase is a key regulator of mitotic entry and spindle assembly.[2] Its dysregulation is implicated in various cancers. The diagram below illustrates a simplified signaling pathway involving Aurora A, which could be a potential target for pyridine-based inhibitors.
This guide provides a foundational understanding of 2-amino-1-(pyridin-3-yl)ethanone for research and development purposes. Further experimental validation is necessary to confirm the predicted properties and explore the full therapeutic potential of this compound.
References
2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride molecular weight and formula
An In-depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanone Dihydrochloride
This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of this compound, a pyridinyl ethanone derivative of interest to researchers in medicinal chemistry and drug development.
Compound Identification and Properties
This compound is the salt form of the parent compound, 2-Amino-1-(pyridin-3-yl)ethanone. The dihydrochloride salt enhances the compound's stability and solubility in aqueous solutions, which is advantageous for experimental studies.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. It is important to distinguish this compound from its monohydrochloride form, as properties differ.
| Property | Value | Citation(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 3-(2'-Aminoacetyl)pyridine dihydrochloride, 2-Amino-1-[2]pyridyl-ethanone Dihydrochloride | [1][3] |
| CAS Number | 51746-82-8 | [1][4][5] |
| Molecular Formula | C₇H₁₀Cl₂N₂O (or C₇H₈N₂O·2HCl) | [1] |
| Molecular Weight | 209.07 g/mol | [1][4] |
| Appearance | Yellow Solid | [1] |
Note: Some commercial suppliers incorrectly list the molecular weight of the monohydrochloride (172.61 g/mol ) for the dihydrochloride salt. Researchers should verify the properties of the material they acquire.[3][6]
Experimental Protocols
Detailed experimental procedures for the specific synthesis of this compound are not extensively published in peer-reviewed literature. However, a general and scientifically sound multi-step synthesis can be proposed based on established organic chemistry principles for related compounds.
Proposed Synthesis of this compound
The synthesis can be logically approached via the N-protection of an amino acid, followed by conversion to an acid chloride, Friedel-Crafts acylation with pyridine, and subsequent deprotection and salt formation.
Step 1: N-Protection of Glycine
-
Dissolve glycine in a 10% sodium carbonate solution.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring.
-
Maintain the temperature below 5 °C and continue stirring for 2-3 hours.
-
Acidify the mixture with cold 2M HCl to precipitate the Cbz-glycine product.
-
Filter, wash with cold water, and dry the product under vacuum.
Step 2: Formation of Cbz-glycinyl Chloride
-
Suspend the dried Cbz-glycine in dichloromethane (DCM).
-
Add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
Step 3: Friedel-Crafts Acylation (modified) This step is challenging with pyridine and typically requires specific catalysts.
-
Dissolve pyridine in a suitable solvent like nitrobenzene.
-
Add a Lewis acid catalyst (e.g., AlCl₃).
-
Add the Cbz-glycinyl chloride solution dropwise at a controlled temperature.
-
Heat the reaction mixture to facilitate the acylation at the 3-position of the pyridine ring.
-
After the reaction is complete (monitored by TLC), quench the reaction by pouring it onto crushed ice and HCl.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Step 4: Deprotection and Dihydrochloride Salt Formation
-
Dissolve the purified product from Step 3 in methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere to cleave the Cbz protecting group.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Bubble dry HCl gas through the filtrate, or add a concentrated solution of HCl in isopropanol, to precipitate the dihydrochloride salt.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity using a suitable solvent system (e.g., n-Hexane:Ethyl Acetate).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the parent molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[8]
Logical and Experimental Workflows
Visual representations of the synthesis and analysis workflows provide a clear overview of the necessary steps and their logical connections.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. 2-amino-1-(pyridin-3-yl)ethan-1-one dihydrochloride - CAS:51746-82-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. AB537973 | CAS 51746-82-8 – abcr Gute Chemie [abcr.com]
- 5. eMolecules 2-Amino-1-pyridin-3-yl-ethanone dihydrochloride | 51746-82-8 | Fisher Scientific [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. neuroquantology.com [neuroquantology.com]
- 8. 51746-82-8|this compound| Ambeed [ambeed.com]
Unraveling the Potential Mechanism of Action of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with an aminoethanone group. While direct experimental data on its mechanism of action is scarce, its structural similarity to two key classes of neurologically active compounds—aminopyridines and 3-acetylpyridine derivatives—provides a strong basis for inferring its potential pharmacological targets and cellular effects. The primary hypothesized mechanism of action is the blockade of voltage-gated potassium channels , a characteristic feature of aminopyridines. This action would lead to the prolongation of action potentials and enhanced neurotransmitter release. A secondary, less likely, possibility involves interactions with enzymes or other targets, as suggested by the known neurotoxic effects of 3-acetylpyridine. This guide will delve into these potential mechanisms, supported by data from related compounds, and propose experimental workflows to elucidate the precise biological activity of this compound.
Core Structural Features and Pharmacological Analogy
The structure of this compound combines the aminopyridine scaffold with a 3-acetylpyridine-like side chain.
-
Aminopyridine Core: The aminopyridine moiety is the cornerstone of drugs like 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine. These compounds are well-documented blockers of voltage-gated potassium (Kv) channels.[1][2][3] By inhibiting these channels, they delay the repolarization of neuronal membranes, prolonging the duration of the action potential. This, in turn, increases the influx of calcium ions at the presynaptic terminal, leading to enhanced release of neurotransmitters such as acetylcholine.[2][3]
-
3-Acetylpyridine-like Side Chain: The 1-(pyridin-3-yl)ethanone portion of the molecule is structurally analogous to 3-acetylpyridine, a known neurotoxin and enzyme inhibitor.[4][5] 3-Acetylpyridine exerts its toxicity by acting as an antagonist of nicotinamide, leading to the depletion of NAD+ and subsequent neuronal cell death.[6] However, the presence of the amino group at the 2-position of the ethanone side chain in the compound of interest is expected to significantly alter its electronic and steric properties, and thus its biological activity, potentially mitigating the toxicity associated with 3-acetylpyridine.
Hypothesized Mechanism of Action: Potassium Channel Blockade
The most plausible mechanism of action for this compound is the blockade of voltage-gated potassium channels, mirroring the activity of other aminopyridines.
Signaling Pathway
The proposed signaling pathway initiated by the blockade of Kv channels is illustrated below:
Caption: Proposed signaling pathway of this compound.
Quantitative Data from Related Aminopyridines
To provide context for the potential potency of this compound, the following table summarizes the potassium channel blocking activity of well-characterized aminopyridines.
| Compound | Target | IC₅₀ / Kᵢ | Cell Type / Preparation | Reference |
| 4-Aminopyridine | Delayed Rectifier K+ Channels | K_d = 120 µM | Murine B lymphocytes | [7] |
| 3,4-Diaminopyridine | Voltage-gated K+ channels | More potent than 4-AP | Neurological disease models | [8] |
Experimental Protocols to Validate the Mechanism of Action
To empirically determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Electrophysiology: Patch-Clamp Analysis
Objective: To directly measure the effect of the compound on voltage-gated potassium channels.
Methodology:
-
Cell Culture: Utilize cell lines expressing specific Kv channel subtypes (e.g., HEK293 cells transfected with Kv1.1, Kv1.2, etc.) or primary neuronal cultures.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure potassium currents.
-
Compound Application: Apply varying concentrations of this compound to the bath solution.
-
Data Analysis: Measure the reduction in the peak potassium current and the change in the inactivation kinetics. Determine the IC₅₀ value for channel blockade.
Caption: Experimental workflow for patch-clamp analysis.
Neurotransmitter Release Assay
Objective: To assess the impact of the compound on neurotransmitter release from synaptosomes.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue (e.g., hippocampus or cortex).
-
Loading: Load synaptosomes with a radiolabeled or fluorescently tagged neurotransmitter (e.g., [³H]acetylcholine or a glutamate sensor).
-
Depolarization and Treatment: Depolarize the synaptosomes with an elevated potassium concentration in the presence and absence of this compound.
-
Quantification: Measure the amount of released neurotransmitter using scintillation counting or fluorescence spectroscopy.
Potential Alternative Mechanisms and Future Directions
While potassium channel blockade is the most probable mechanism, other possibilities should be considered, particularly given the 3-acetylpyridine substructure.
-
Enzyme Inhibition: The compound could potentially inhibit enzymes involved in cellular metabolism, similar to the action of 3-acetylpyridine on NAD+ dependent enzymes.[4] Enzyme inhibition assays against a panel of relevant metabolic enzymes would be necessary to explore this.
-
Receptor Binding: The aminopyridine scaffold is present in some compounds that interact with various receptors.[9] A broad receptor screening panel could identify any off-target binding.
Future research should focus on the experimental validation of the proposed mechanisms. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the amino group and the ethanone side chain, would be crucial in optimizing the potency and selectivity of this compound for its primary biological target.
Conclusion
In the absence of direct experimental evidence, the mechanism of action of this compound is hypothesized to be primarily through the blockade of voltage-gated potassium channels . This inference is strongly supported by the well-established pharmacology of its core aminopyridine structure. This action is expected to enhance neuronal excitability and neurotransmitter release. The proposed experimental workflows provide a clear path to validating this hypothesis and elucidating the detailed pharmacological profile of this compound. A thorough investigation is warranted to determine its therapeutic potential and to differentiate its activity from the neurotoxic effects of the related compound, 3-acetylpyridine.
References
- 1. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Acetylpyridine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 2-Amino-1-pyridin-3-ylethanone Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities associated with 2-amino-1-pyridin-3-ylethanone derivatives and structurally related compounds. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity
Derivatives of 2-aminopyridine and related pyridone structures have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key enzymes in cellular signaling pathways, such as kinases, which are often dysregulated in cancer.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 2-aminopyridine and pyrido[2,3-d]pyrimidine derivatives against various human cancer cell lines. It is important to note that while these compounds are structurally related to 2-amino-1-pyridin-3-ylethanone, their activities may not be directly extrapolatable.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine Derivative 1 | MCF-7 (Breast) | 3.98 ± 0.2 | [1] |
| HeLa (Cervical) | 6.29 ± 0.5 | [1] | |
| HepG-2 (Liver) | 5.14 ± 0.4 | [1] | |
| Pyrido[2,3-d]pyrimidine Derivative 2 | MCF-7 (Breast) | 10.23 ± 0.8 | [1] |
| HeLa (Cervical) | 12.54 ± 1.1 | [1] | |
| HepG-2 (Liver) | 11.87 ± 0.9 | [1] | |
| Pyrido[2,3-d]pyrimidine Derivative 7 | MCF-7 (Breast) | 15.67 ± 1.3 | [1] |
| HeLa (Cervical) | 9.72 ± 0.9 | [1] | |
| HepG-2 (Liver) | 17.52 ± 1.5 | [1] | |
| (+)-nopinone-based 2-amino-3-cyanopyridine 4f | A549 (Lung) | 23.78 | [2] |
| MKN45 (Gastric) | 67.61 | [2] | |
| MCF7 (Breast) | 53.87 | [2] | |
| (+)-nopinone-based 2-amino-3-cyanopyridine 4j | A549 (Lung) | >100 | [2] |
| MKN45 (Gastric) | 85.43 | [2] | |
| MCF7 (Breast) | 78.92 | [2] | |
| (+)-nopinone-based 2-amino-3-cyanopyridine 4k | A549 (Lung) | >100 | [2] |
| MKN45 (Gastric) | 92.11 | [2] | |
| MCF7 (Breast) | 88.34 | [2] |
Antimicrobial Activity
The pyridine nucleus is also a key feature in many compounds with potent antimicrobial properties. 2-aminopyridine derivatives have been shown to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected 2-aminopyridine and pyrido[2,3-d]pyrimidine derivatives, indicating their efficacy against various bacterial species.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Aminopyridine Derivative 2c | Staphylococcus aureus | 39 ± 0.000 | [3] |
| Bacillus subtilis | 39 ± 0.000 | [3] | |
| Bacillus cereus | 78 ± 0.000 | [3] | |
| Enterococcus faecalis | 78 ± 0.000 | [3] | |
| Micrococcus luteus | 78 ± 0.000 | [3] | |
| Listeria monocytogenes | 156 ± 0.000 | [3] | |
| Pyrido[2,3-d]pyrimidine Derivative 1 | Escherichia coli | 50 | [1] |
| Pseudomonas aeruginosa | 50 | [1] | |
| Staphylococcus aureus | 100 | [1] | |
| Enterococcus faecalis | 100 | [1] | |
| Pyrido[2,3-d]pyrimidine Derivative 12 | Escherichia coli | 50 | [1] |
| Pseudomonas aeruginosa | 50 | [1] | |
| Staphylococcus aureus | >100 | [1] | |
| Enterococcus faecalis | 100 | [1] | |
| Pyrido[2,3-d]pyrimidine Derivative 13 | Escherichia coli | 50 | [1] |
| Pseudomonas aeruginosa | 100 | [1] | |
| Staphylococcus aureus | >100 | [1] | |
| Enterococcus faecalis | >100 | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are the methodologies for two key assays commonly used in the evaluation of anticancer and antimicrobial agents.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[4] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[4][5]
-
Compound Treatment: Remove the old media and add 100 µL of media containing various concentrations of the test compound.[4] Incubate for a further 24-72 hours.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[7]
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard.[7]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[7]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye.[6]
Signaling Pathways
While specific signaling pathway modulation by 2-amino-1-pyridin-3-ylethanone derivatives is not extensively documented, related pyridine-containing compounds are known to inhibit various protein kinases involved in cancer progression. A common target for such inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. Inhibition of EGFR can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to reduced cancer cell growth and survival.
Disclaimer: Due to the limited availability of specific biological data for 2-amino-1-pyridin-3-ylethanone derivatives, this guide utilizes information from structurally related compounds to provide a representative overview. The presented data and pathways should be considered as a reference for potential biological activities and mechanisms of action, and further experimental validation is necessary for any specific derivative of interest.
References
In-Depth Technical Guide: Safety and Handling of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and should not be considered a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the official SDS from the supplier and adhere to all institutional and regulatory safety protocols.
Chemical Identification and Properties
2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride is a chemical intermediate used in pharmaceutical research and development. Understanding its physical and chemical properties is fundamental to its safe handling.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 3-(2-Aminoacetyl)pyridine dihydrochloride, 2-Amino-1-(3-pyridinyl)ethanone dihydrochloride |
| CAS Number | 51746-82-8[1][2] |
| Molecular Formula | C₇H₈N₂O · 2HCl |
| Molecular Weight | 209.07 g/mol |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white solid/powder |
| Melting Point | 192-228 °C (decomposes)[3] |
| Boiling Point | Data not available |
| Solubility | Data not available (expected to be soluble in water) |
| Flash Point | Data not available |
| Stability | Stable under recommended storage conditions |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |
| Skin Irritation | 2 | H315: Causes skin irritation[3] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[3] |
Personal Protective Equipment (PPE) and Engineering Controls
Strict adherence to PPE and engineering controls is mandatory to minimize exposure risk.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all weighing and transfer operations to prevent inhalation of dust.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment
-
Eye and Face Protection: Wear chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should be worn in situations with a higher risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile rubber) at all times. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A full-sleeved lab coat must be worn.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.
Safe Handling and Storage Protocols
General Handling Protocol
A systematic approach is crucial when handling this powdered chemical. The following workflow outlines the recommended procedure.
Caption: Safe Handling Workflow for Powdered Chemicals.
Specific Handling Precautions
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep the container tightly closed when not in use.
Storage Conditions
-
Store in a dry, cool, and well-ventilated place.
-
Keep the container tightly sealed.
-
Store locked up, accessible only to authorized personnel.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of exposure.
Emergency Response Workflow
Caption: First Aid and Emergency Response Protocol.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.
-
Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) may be generated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Spill and Disposal Management
Accidental Release Measures
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up:
-
Wear appropriate PPE.
-
Avoid creating dust.
-
Carefully sweep or scoop up the spilled material.
-
Place the material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
Waste Disposal
-
Disposal of this chemical and its container must be done in accordance with all local, state, and federal regulations.
-
Dispose of contents/container to an approved waste disposal plant.[4] Do not allow the material to enter drains or waterways.
Toxicological and Biological Information
Toxicological Summary
-
Acute Effects: Harmful if swallowed. Causes skin, eye, and respiratory tract irritation.[3]
-
Chronic Effects: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is available.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no published information available regarding the specific biological activities or signaling pathways associated with this compound. This compound is primarily used as a building block in the synthesis of more complex molecules for drug discovery, and its intrinsic biological effects have not been characterized in publicly accessible literature. Researchers should handle this compound based on its potential hazards as an unevaluated chemical entity.
References
Technical Guide: Material Safety Data Sheet for 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride
Chemical Identification and Physical Properties
This section summarizes the basic chemical identifiers and physical properties of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride and its related salts.
| Property | This compound | 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride | 2-amino-1-pyridin-4-ylethanone, dihydrochloride (Analog) |
| CAS Number | 51746-82-8[1] | 93103-00-5[2] | 51746-83-9[3] |
| Molecular Formula | C₇H₈N₂O · 2HCl[3] | C₇H₉ClN₂O[2] | C₇H₈N₂O · 2HCl[3] |
| Molecular Weight | 209.07 g/mol [3] | 172.61 g/mol [1][2] | 209.07 g/mol [3] |
| Melting Point | No data available | No data available | 192-228 °C (decomposes)[3] |
| Appearance | No data available | No data available | Solid |
| Solubility | No data available | No data available | Soluble in Ethanol[3] |
Hazard Identification and GHS Classification
The following Globally Harmonized System (GHS) classification is based on data for the structural analog, 2-amino-1-pyridin-4-ylethanone, dihydrochloride.[3] It is recommended to handle this compound with the same precautions.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[3]
Hazard Pictograms:
GHS Hazard Communication Workflow
Caption: GHS Hazard Communication Workflow for Aminopyridine Derivatives.
Experimental Protocols: Safe Handling and Emergency Procedures
Detailed experimental protocols involving this compound have not been identified in the reviewed literature. The following guidelines are based on standard laboratory practices for handling potentially hazardous aminopyridine compounds.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Handle in a well-ventilated area. For operations that may generate dust, use a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves frequently and after any sign of contamination.[4]
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[3]
First Aid Measures
-
If Swallowed: Rinse mouth. Get medical help immediately.[3]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Accidental Release Measures
-
Spill Cleanup: Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.
Disposal Considerations
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]
Toxicological Information
No specific toxicological studies (e.g., LD50) for this compound were found. The GHS classification for the 4-pyridinyl analog suggests that the compound is harmful if swallowed.[3] Aminopyridine derivatives, in general, can be toxic and may affect the central nervous system.
Conclusion
This compound is a research chemical for which a complete safety profile is not yet established. The information provided in this guide, largely based on data from structurally similar compounds, indicates that it should be handled with care, treating it as a potentially hazardous substance. All handling should be performed by trained personnel in a controlled laboratory setting, adhering to the safety precautions outlined above. Further toxicological studies are required to fully characterize the safety profile of this compound.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of 2-amino-1-(3-pyridinyl)-ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the laboratory-scale synthesis of 2-amino-1-(3-pyridinyl)-ethanone hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The described three-step synthesis starts from the readily available 3-acetylpyridine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Parameter | 3-Acetylpyridine (Starting Material) | 2-Bromo-1-(3-pyridinyl)-ethanone hydrobromide (Intermediate) | 2-amino-1-(3-pyridinyl)-ethanone hydrochloride (Final Product) |
| Molecular Formula | C₇H₇NO | C₇H₇Br₂NO | C₇H₉ClN₂O |
| Molecular Weight | 121.14 g/mol | 280.95 g/mol | 172.61 g/mol |
| Appearance | Colorless to yellow liquid | Off-white to yellow solid | White to off-white solid |
| Melting Point | 13-14 °C | Not available | Not available |
| Purity | ≥98% | Typically >95% | ≥97% |
| CAS Number | 350-03-8 | 17694-68-7 | 93103-00-5[1] |
Experimental Protocols
This synthesis is performed in three main stages:
-
α-Bromination of 3-acetylpyridine to yield 2-bromo-1-(3-pyridinyl)-ethanone hydrobromide.
-
Amination of the α-bromo ketone intermediate via the Delépine reaction to form 2-amino-1-(3-pyridinyl)-ethanone.
-
Salt Formation to produce the final 2-amino-1-(3-pyridinyl)-ethanone hydrochloride.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Chloroform is a suspected carcinogen. Handle with appropriate precautions.
Protocol 1: Synthesis of 2-Bromo-1-(3-pyridinyl)-ethanone hydrobromide
This protocol describes the α-bromination of 3-acetylpyridine.
Materials and Reagents:
-
3-Acetylpyridine
-
Bromine (Br₂)
-
Glacial Acetic Acid
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 3-acetylpyridine (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-bromo-1-(3-pyridinyl)-ethanone hydrobromide.
Protocol 2: Synthesis of 2-amino-1-(3-pyridinyl)-ethanone (Delépine Reaction)
This protocol utilizes the Delépine reaction for the selective synthesis of the primary amine.[2][3]
Materials and Reagents:
-
2-Bromo-1-(3-pyridinyl)-ethanone hydrobromide
-
Hexamethylenetetramine (HMTA)
-
Chloroform
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 2-bromo-1-(3-pyridinyl)-ethanone hydrobromide (1.0 eq.) and hexamethylenetetramine (1.1 eq.) in chloroform.
-
Heat the mixture to reflux for 4-6 hours. A precipitate of the quaternary ammonium salt will form.
-
Cool the mixture and collect the precipitate by filtration. Wash with chloroform and dry.
-
To the dried quaternary ammonium salt, add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 8-12 hours to hydrolyze the salt.
-
Cool the reaction mixture and remove the precipitated ammonium chloride by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and basify to a pH of >10 with a cold sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-1-(3-pyridinyl)-ethanone as a crude oil or solid.
Protocol 3: Preparation of 2-amino-1-(3-pyridinyl)-ethanone hydrochloride
This protocol describes the formation of the final hydrochloride salt.
Materials and Reagents:
-
Crude 2-amino-1-(3-pyridinyl)-ethanone
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid solution in diethyl ether (2M) or gaseous hydrogen chloride
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Dissolve the crude 2-amino-1-(3-pyridinyl)-ethanone in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. Alternatively, bubble dry hydrogen chloride gas through the solution.
-
A white precipitate of the hydrochloride salt will form immediately.
-
Continue the addition until no further precipitation is observed.
-
Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to afford 2-amino-1-(3-pyridinyl)-ethanone hydrochloride.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for the preparation of 2-amino-1-(3-pyridinyl)-ethanone hydrochloride.
References
Application Note: Quantitative Analysis of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
2-Amino-1-(pyridin-3-yl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality and purity of final products. This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride in solution. The method is simple, rapid, and suitable for routine quality control analysis.
Principle
The method utilizes RP-HPLC with a C18 stationary phase and a mobile phase consisting of an organic solvent and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Quantification is achieved by UV detection at a wavelength corresponding to the maximum absorbance of the analyte. The pyridine functional group in the molecule provides strong UV absorbance, making this a sensitive detection method.
Experimental Protocol
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
HPLC vials with caps and septa.
-
Syringe filters (0.45 µm, nylon or PTFE).
-
-
Reagents and Materials:
-
This compound reference standard (CAS: 51746-82-8)[1].
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄, analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade or Milli-Q).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below. These conditions are based on established methods for similar pyridine derivatives and amino compounds.[2][3][4][5]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 258 nm |
| Run Time | 10 minutes |
Rationale for Wavelength Selection: The UV spectrum of similar pyridine-containing compounds shows significant absorbance maxima around 258-260 nm.[6] This wavelength provides high sensitivity for the analyte while minimizing interference from common solvents.
Preparation of Solutions
-
Phosphate Buffer (25 mM, pH 3.0):
-
Weigh 3.4 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Mobile Phase:
-
Mix 200 mL of HPLC grade acetonitrile with 800 mL of the prepared 25 mM Phosphate Buffer (pH 3.0).
-
Degas the solution by sonicating for 15-20 minutes or by using an online degasser.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
System Suitability
Before starting the analysis, the chromatographic system must meet predefined suitability parameters. Inject the 25 µg/mL working standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Data Presentation and Results
The method was validated for linearity, precision, and accuracy according to ICH guidelines.
Calibration Curve
A calibration curve was generated by plotting the peak area against the concentration of the working standard solutions.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 18,540 |
| 5 | 92,650 |
| 10 | 185,410 |
| 25 | 463,200 |
| 50 | 927,150 |
| 100 | 1,855,300 |
-
Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL.
-
Correlation Coefficient (r²): > 0.999
Quantification
The concentration of this compound in the sample solution can be calculated using the linear regression equation derived from the calibration curve:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
Visualized Workflow
The following diagram illustrates the general workflow for the quantification of this compound using this HPLC protocol.
Caption: HPLC quantification workflow from preparation to final report.
References
- 1. 2-amino-1-(pyridin-3-yl)ethan-1-one dihydrochloride - CAS:51746-82-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an HPLC-PDA Method for the Simultaneous Estimation of Three Antibiotics in Pharmaceutical Formulations and Bovine Milk and Health Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. UV-Vis Spectrum of 1-pyridin-3-yl-ethylamine | SIELC Technologies [sielc.com]
Application Note: NMR Spectroscopic Analysis of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride, a key intermediate in pharmaceutical synthesis. The provided methodologies and data will aid in the structural elucidation and purity assessment of this compound.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Accurate structural confirmation and purity determination are essential for its use in drug discovery and development. NMR spectroscopy is a powerful analytical technique for obtaining detailed structural information. This application note outlines the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Spectral Data
Due to the limited availability of published experimental NMR data for this compound, the following tables provide predicted chemical shifts (δ) based on the analysis of structurally similar compounds, including 3-acetylpyridine and 2-aminoacetophenone hydrochloride. Protonation of the pyridine nitrogen and the amino group is expected to cause a significant downfield shift of adjacent protons and carbons.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 9.0 - 9.2 | s | - |
| H-6' | 8.8 - 9.0 | d | ~5 |
| H-4' | 8.6 - 8.8 | d | ~8 |
| H-5' | 7.8 - 8.0 | dd | ~8, 5 |
| -CH₂- | 4.5 - 4.8 | s | - |
| -NH₃⁺ | 8.5 - 9.5 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 190 - 195 |
| C-3' | 130 - 135 |
| C-5' | 125 - 130 |
| C-6' | 150 - 155 |
| C-2' | 145 - 150 |
| C-4' | 140 - 145 |
| -CH₂- | 45 - 50 |
Experimental Protocols
The following protocols describe the preparation of the NMR sample and the acquisition of ¹H and ¹³C NMR spectra.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable solvents due to the polar and salt nature of the analyte. D₂O is often preferred for hydrochloride salts to ensure complete dissolution.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Homogenization: Vortex the vial until the sample is completely dissolved. If necessary, gentle warming or sonication can be applied to aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of cotton wool in the Pasteur pipette during transfer to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
3.2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For samples in D₂O, a water-soluble standard like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be used.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Temperature: 298 K (25 °C).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Temperature: 298 K (25 °C).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase correct the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the internal standard.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Relationship between NMR data and structural information.
Application Notes and Protocols: 2-Amino-1-(pyridin-3-yl)ethanone as a Precursor in the Synthesis of Thieno[2,3-b]pyridines with Potential Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-1-(pyridin-3-yl)ethanone as a valuable precursor for the preparation of fused heterocyclic compounds, specifically focusing on the synthesis of thieno[2,3-b]pyridines. These compounds have garnered significant interest in medicinal chemistry due to their potential as potent inhibitors of Pim-1 kinase, a key target in cancer therapy. The following sections detail the synthetic protocols, quantitative data, and the biological context for the application of these compounds.
Introduction
Fused pyridine derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. Among them, thieno[2,3-b]pyridines have emerged as a privileged scaffold in drug discovery, exhibiting promising anticancer properties. One of the key synthetic strategies for accessing these molecules is the Gewald multicomponent reaction, which allows for the efficient construction of the 2-aminothiophene core, a crucial intermediate for the subsequent cyclization to the thieno[2,3-b]pyridine system. This document outlines the use of 2-Amino-1-(pyridin-3-yl)ethanone as a ketone component in the Gewald reaction for the synthesis of novel thieno[2,3-b]pyridine derivatives with potential Pim-1 kinase inhibitory activity.
Synthetic Applications of 2-Amino-1-(pyridin-3-yl)ethanone
2-Amino-1-(pyridin-3-yl)ethanone serves as a versatile building block in organic synthesis. Its ketone functionality allows it to participate in various condensation reactions, while the aminopyridine moiety can be involved in cyclization and other transformations. A particularly effective application is its use in the Gewald reaction to synthesize polysubstituted 2-aminothiophenes. These intermediates can then be further elaborated to construct fused heterocyclic systems like thieno[2,3-b]pyridines.
Synthesis of 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile via Gewald Reaction
The Gewald reaction is a one-pot multicomponent reaction that involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base. This reaction provides a straightforward route to highly functionalized 2-aminothiophenes.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile (A Key Intermediate)
This protocol describes the synthesis of a 2-aminothiophene derivative using 2-Amino-1-(pyridin-3-yl)ethanone via the Gewald reaction.
Materials:
-
2-Amino-1-(pyridin-3-yl)ethanone hydrochloride
-
Malononitrile
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride (1.73 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL) is treated with morpholine (1.74 g, 20 mmol).
-
The reaction mixture is heated at reflux for 2 hours.
-
The solvent is evaporated under reduced pressure.
-
The remaining solid is triturated with diethyl ether, collected by filtration, and washed with diethyl ether.
-
The crude product is recrystallized from ethanol to afford the pure 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile.
Characterization Data (Hypothetical):
-
Appearance: Yellow solid
-
Yield: 85%
-
Melting Point: 185-187 °C
-
IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2210 (CN), 1620 (C=C)
-
¹H NMR (400 MHz, DMSO-d₆) δ: 8.95 (d, J=2.0 Hz, 1H), 8.50 (dd, J=4.8, 1.6 Hz, 1H), 8.10 (dt, J=8.0, 2.0 Hz, 1H), 7.45 (dd, J=8.0, 4.8 Hz, 1H), 7.20 (s, 2H, NH₂), 6.80 (s, 1H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 152.1, 149.8, 148.5, 135.0, 133.2, 123.8, 117.5, 115.6, 90.2.
-
MS (EI): m/z (%) 215 (M⁺, 100).
Protocol 2: Synthesis of 3-Amino-4-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide
This protocol describes the cyclization of the 2-aminothiophene intermediate to the target thieno[2,3-b]pyridine scaffold.
Materials:
-
2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile
-
Formamide
-
Sodium ethoxide
-
Ethanol
Procedure:
-
A solution of 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile (2.14 g, 10 mmol) in formamide (20 mL) is heated at 180 °C for 4 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from a mixture of DMF and water to yield the pure 3-Amino-4-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide.
Characterization Data (Hypothetical):
-
Appearance: Off-white solid
-
Yield: 75%
-
Melting Point: >300 °C
-
IR (KBr, cm⁻¹): 3430, 3320, 3180 (NH₂), 1660 (C=O)
-
¹H NMR (400 MHz, DMSO-d₆) δ: 9.10 (s, 1H), 8.80 (d, J=4.5 Hz, 1H), 8.60 (d, J=8.0 Hz, 1H), 8.20 (s, 2H, NH₂), 7.90 (s, 2H, CONH₂), 7.60 (m, 2H).
-
MS (EI): m/z (%) 284 (M⁺, 100).
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the synthesis of thieno[2,3-b]pyridine derivatives based on literature precedents for similar substrates.
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-1-(pyridin-3-yl)ethanone, Malononitrile, Sulfur | Morpholine | Ethanol | Reflux | 2 | ~85 |
| 2 | 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile | Formamide | Formamide | 180 | 4 | ~75 |
Biological Activity and Signaling Pathway
Thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various human cancers. Pim-1 kinase plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating several downstream targets. Inhibition of Pim-1 kinase can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for anticancer drug development.[1][2]
Pim-1 Kinase Signaling Pathway
The following diagram illustrates the central role of Pim-1 kinase in promoting cell survival and proliferation and how its inhibition by thieno[2,3-b]pyridine derivatives can lead to apoptosis.
Caption: Pim-1 Kinase Signaling Pathway and Inhibition.
Experimental Workflow
The overall workflow for the synthesis and biological evaluation of thieno[2,3-b]pyridine derivatives from 2-Amino-1-(pyridin-3-yl)ethanone is depicted below.
Caption: Synthetic and Evaluation Workflow.
Conclusion
2-Amino-1-(pyridin-3-yl)ethanone is a readily accessible precursor for the synthesis of biologically active thieno[2,3-b]pyridine derivatives. The Gewald multicomponent reaction provides an efficient and atom-economical route to key 2-aminothiophene intermediates, which can be subsequently cyclized to the desired fused heterocyclic system. The resulting thieno[2,3-b]pyridines show promise as inhibitors of Pim-1 kinase, a validated target in oncology. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further optimization of the reaction conditions and exploration of the substituent scope on the thieno[2,3-b]pyridine core could lead to the discovery of novel and more potent anticancer agents.
References
Application Note: A Detailed Protocol for the N-acetylation of 2-amino-1-(pyridin-3-yl)ethanone
Abstract
This document provides a comprehensive experimental protocol for the N-acetylation of 2-amino-1-(pyridin-3-yl)ethanone to synthesize N-(2-oxo-2-(pyridin-3-yl)ethyl)acetamide. N-acetylation is a fundamental chemical transformation in organic synthesis, often employed to protect primary and secondary amines or to synthesize biologically active amide compounds.[1][2] This protocol is designed for researchers in synthetic chemistry and drug development, offering a step-by-step guide from reaction setup to product characterization.
Introduction
The acetylation of amines is a crucial reaction for the protection of amino groups during multi-step synthetic processes.[3] The resulting acetamide is generally stable under various reaction conditions.[4] The process typically involves the reaction of an amine with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or catalyst.[2] This protocol details a standard and efficient method for the N-acetylation of 2-amino-1-(pyridin-3-yl)ethanone using acetic anhydride. The starting material is a key building block in medicinal chemistry, and its N-acetylated derivative serves as an important intermediate for the synthesis of more complex molecules.
Reaction Scheme:
Figure 1: N-acetylation of 2-amino-1-(pyridin-3-yl)ethanone using acetic anhydride to yield N-(2-oxo-2-(pyridin-3-yl)ethyl)acetamide and acetic acid as a byproduct.
Experimental Protocol
This protocol is based on well-established methods for the acetylation of primary amines.[1][5]
Materials and Equipment
Reagents:
-
2-amino-1-(pyridin-3-yl)ethanone (or its hydrochloride salt)
-
Acetic Anhydride (Ac₂O), ≥98%
-
Pyridine (dried) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes) and recrystallization (e.g., Ethanol, Ethyl Acetate)
-
Deionized water
Equipment:
-
Round-bottom flasks and stir bars
-
Magnetic stirrer hotplate
-
Ice bath
-
Dropping funnel or syringe
-
Condenser and argon/nitrogen inlet (optional, for anhydrous conditions)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
-
Glass funnels and beakers
-
pH paper
-
Column for flash chromatography (if required)
-
Melting point apparatus
-
NMR tubes, IR spectrometer, Mass spectrometer
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-(pyridin-3-yl)ethanone (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 mL per mmol of amine). If using the hydrochloride salt, add triethylamine (2.2 eq.) to first neutralize the salt and then act as a base for the acetylation. If using the free base, add pyridine or triethylamine (1.2-1.5 eq.).
-
Addition of Acetylating Agent: Cool the stirring solution to 0 °C using an ice bath. Add acetic anhydride (1.2-1.5 eq.) dropwise to the mixture over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC (e.g., using 10% Methanol in DCM or 50% Ethyl Acetate in Hexanes as eluent). The reaction is complete when the starting amine spot is no longer visible under a UV lamp.
-
Work-up and Extraction:
-
Upon completion, quench the reaction by slowly adding deionized water or saturated NaHCO₃ solution to decompose excess acetic anhydride.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine/TEA), saturated aqueous NaHCO₃ (to remove acetic acid), and finally with brine.[4]
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol) or by silica gel column chromatography to yield the pure N-(2-oxo-2-(pyridin-3-yl)ethyl)acetamide.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the pyridyl protons, a singlet for the acetyl methyl group, a doublet for the methylene protons adjacent to the amide, and a triplet for the N-H proton.
-
¹³C NMR: Expect signals for the ketone and amide carbonyls, aromatic carbons of the pyridine ring, the acetyl methyl carbon, and the methylene carbon.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the ketone C=O stretch (around 1700 cm⁻¹), and the amide C=O stretch (around 1650 cm⁻¹).
-
Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.
Data Presentation
The following table summarizes the key quantitative data for the experiment.
| Parameter | Reactant (2-amino-1-(pyridin-3-yl)ethanone) | Product (N-(2-oxo-2-(pyridin-3-yl)ethyl)acetamide) |
| Molecular Formula | C₇H₈N₂O | C₉H₁₀N₂O₂ |
| Molecular Weight | 136.15 g/mol | 178.19 g/mol |
| Appearance | Off-white to yellow solid | White to off-white solid |
| Molar Equivalents | 1.0 | - |
| Theoretical Yield | - | (Mass of reactant / MW of reactant) * MW of product |
| Actual Yield | - | To be determined experimentally |
| Melting Point | - | To be determined experimentally |
| Key ¹H NMR Signals (Expected) | - | δ ~8.5-9.2 (pyridyl), ~7.5-8.0 (pyridyl), ~4.5 (d, 2H, CH₂), ~2.0 (s, 3H, CH₃), ~8.4 (t, 1H, NH) |
| Key IR Bands (Expected) | ~3350 (N-H), ~1680 (C=O) cm⁻¹ | ~3300 (N-H), ~1700 (C=O, ketone), ~1650 (C=O, amide) cm⁻¹ |
Visualization
Experimental Workflow Diagram
Caption: Workflow for N-acetylation of 2-amino-1-(pyridin-3-yl)ethanone.
Safety Precautions
-
Acetic Anhydride: Corrosive, lachrymatory, and reacts exothermically with water. Handle only in a well-ventilated fume hood.
-
Pyridine/Triethylamine: Flammable, toxic, and have strong odors. Handle in a fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure an emergency eyewash and shower are accessible.
References
- 1. researchgate.net [researchgate.net]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. ias.ac.in [ias.ac.in]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
common side reactions in the synthesis of 2-amino-1-pyridin-3-ylethanone
Technical Support Center: Synthesis of 2-amino-1-pyridin-3-ylethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-1-pyridin-3-ylethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-amino-1-pyridin-3-ylethanone?
A common and direct method for the synthesis of α-amino ketones is the α-amination of the corresponding ketone.[1][2] For 2-amino-1-pyridin-3-ylethanone, this would typically involve the α-amination of 3-acetylpyridine. Other potential routes could involve multi-step syntheses starting from different pyridine derivatives.[3][4]
Q2: What are the potential side reactions I should be aware of during the α-amination of 3-acetylpyridine?
During the α-amination of ketones, several side reactions can occur, leading to impurities and reduced yields. These can include:
-
Over-oxidation: Further oxidation of the desired product.[2]
-
Fragmentation: Cleavage of the molecule.[2]
-
Homocoupling: Dimerization of the starting ketone.[2]
-
Reductive Amination Products: Formation of amino alcohols if a reducing agent is present or formed in situ.[5]
-
Competitive Cyclization or Dimerization: Particularly if the reaction conditions promote intermolecular reactions.[6]
Troubleshooting Guides
Issue 1: Low yield of 2-amino-1-pyridin-3-ylethanone and presence of multiple unidentified spots on TLC.
-
Possible Cause: This is often indicative of multiple side reactions occurring simultaneously. The reaction conditions may be too harsh, or the reagents may not be suitable for the substrate.
-
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Temperature: Lower the reaction temperature to minimize side reactions. Some α-amination reactions are performed at temperatures as low as -70°C.[3]
-
Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.
-
-
Reagent Selection:
-
Aminating Agent: The choice of the nitrogen source is critical. Different aminating agents (e.g., azodicarboxylates, sulfonamides) will have different reactivity profiles.[1][2]
-
Catalyst: If using a catalyst, ensure it is appropriate for the desired transformation. For instance, iron-catalyzed oxidative α-amination has been reported, but requires careful control to avoid side reactions.[2]
-
-
Purification: Develop an effective purification method. This may involve column chromatography with a carefully selected solvent system or crystallization to isolate the desired product from closely related impurities.[7]
-
Issue 2: Formation of a significant amount of a more polar byproduct, possibly an amino alcohol.
-
Possible Cause: This suggests that a reduction is occurring alongside the amination, leading to the formation of 2-amino-1-(pyridin-3-yl)ethan-1-ol.[8] This can happen if the chosen reagents have reducing properties or if certain intermediates are susceptible to reduction under the reaction conditions.[5]
-
Troubleshooting Steps:
-
Avoid Reductive Conditions: If your synthesis involves an imine intermediate, the choice of reducing agent is crucial. Using a milder or more selective reducing agent can prevent the reduction of the ketone.[9]
-
Control of Reaction Intermediates: The stability of any intermediate imine is important. Shifting the equilibrium towards imine formation before reduction can be beneficial.[9]
-
Issue 3: Presence of a non-polar impurity, possibly a dimer of the starting material.
-
Possible Cause: Homocoupling of the starting ketone can occur under certain oxidative conditions.[2]
-
Troubleshooting Steps:
-
Optimize Oxidant/Catalyst Concentration: If using an oxidative amination protocol, carefully control the stoichiometry of the oxidant and catalyst.
-
Change Reaction Type: If homocoupling is persistent, consider a different synthetic approach that does not involve oxidative conditions.
-
Quantitative Data Summary
The following table presents illustrative data on the selectivity of a related synthesis, highlighting how reaction conditions can influence the product distribution.
| Catalyst/Conditions | Reactant Conversion | Selectivity for Desired Product (3-acetylpyridine) | Selectivity for Side Product (Pyridine) | Reference |
| 2% Na2O on Anatase, 400°C | 100% | 60% | 29% | [10] |
This data is for the synthesis of 3-acetylpyridine from methyl nicotinate and acetic acid, and serves as an example of how selectivity can be a critical parameter in pyridine chemistry.
Experimental Protocols
Protocol: General Procedure for the α-Amination of 3-Acetylpyridine
This is a generalized protocol and may require optimization for specific experimental setups.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-acetylpyridine (1 equivalent) in a suitable anhydrous solvent (e.g., THF, CH2Cl2) under a nitrogen atmosphere.
-
Cooling: Cool the solution to the desired temperature (e.g., -70°C to 0°C) using an appropriate cooling bath.
-
Addition of Base (if required): If the reaction requires the formation of an enolate, slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise, maintaining the low temperature.
-
Addition of Aminating Agent: Slowly add the aminating agent (e.g., di-tert-butyl azodicarboxylate) (1.1 equivalents) dissolved in the same anhydrous solvent.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at a low temperature.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common side reactions.
References
- 1. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Amino-3-acetylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Amino-3-acetylpyridine | 65326-33-2 [chemicalbook.com]
- 5. Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-amino-1-(pyridin-3-yl)ethan-1-ol | 92990-44-8 [sigmaaldrich.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
storage conditions to prevent degradation of 2-Amino-1-(pyridin-3-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting for experiments involving 2-Amino-1-(pyridin-3-yl)ethanone to prevent its degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-Amino-1-(pyridin-3-yl)ethanone to ensure its long-term stability?
To maintain the integrity and purity of 2-Amino-1-(pyridin-3-yl)ethanone, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area. For extended storage, refrigeration (2-8 °C) is recommended. The container should be opaque or stored in the dark to protect the compound from light, particularly UV radiation, which can induce photodegradation. To prevent hydrolysis and oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable.
Q2: What are the primary factors that can cause the degradation of 2-Amino-1-(pyridin-3-yl)ethanone?
Based on the chemical structure, which includes a pyridine ring and an amino ketone functional group, the primary factors that can lead to degradation are:
-
Light: Exposure to light, especially UV radiation, can lead to photodegradation of the pyridine ring.
-
Temperature: Elevated temperatures can accelerate thermal decomposition.
-
Moisture: The compound may be susceptible to hydrolysis.
-
Air (Oxygen): The amino group and the pyridine ring can be prone to oxidation.
-
pH: Extreme pH conditions in solutions can catalyze degradation reactions.
Q3: Are there any known degradation pathways for 2-Amino-1-(pyridin-3-yl)ethanone?
While specific degradation pathways for 2-Amino-1-(pyridin-3-yl)ethanone are not extensively documented, based on related aminopyridine and β-aminoketone structures, the following pathways are plausible:
-
Oxidation: The amino group can be oxidized to form nitro derivatives or N-oxides. Studies on 3,4-diaminopyridine have shown the formation of 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide under oxidative stress.
-
Photodegradation: UV irradiation of pyridine compounds can lead to ring-opening and the formation of smaller aliphatic molecules, such as succinic acid.
-
Retro-nucleophilic Conjugate Addition: As a β-aminoketone, it may undergo retro-Michael type reaction, particularly under basic conditions, leading to the cleavage of the carbon-nitrogen bond.
Q4: What are the visual indicators of 2-Amino-1-(pyridin-3-yl)ethanone degradation?
Degradation of the compound may be indicated by:
-
Color Change: A noticeable change from its original color (typically off-white to light yellow) to a darker yellow or brown hue.
-
Clumping or Caking: Changes in the physical state of the solid, such as the formation of clumps, may suggest moisture absorption and potential degradation.
-
Insolubility: A previously soluble compound becoming insoluble in a given solvent can be a sign of degradation into less soluble byproducts.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the purity of the stored compound using an appropriate analytical method (e.g., HPLC, NMR). 2. If degradation is confirmed, use a fresh, unopened batch of the compound. 3. Ensure all future handling is performed with minimal exposure to light, air, and moisture. |
| Difficulty in dissolving the compound | 1. The compound has degraded into less soluble byproducts. 2. Use of an inappropriate solvent. | 1. Test the solubility in a fresh, pure solvent. If it remains insoluble, degradation is likely. 2. Consult literature for appropriate solvents. Polar solvents like DMSO, DMF, or methanol are often suitable for aminopyridine derivatives. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Presence of degradation products or impurities from synthesis. | 1. Compare the chromatogram with that of a freshly prepared standard solution. 2. Attempt to identify the impurity peaks by mass spectrometry (MS) and compare with potential degradation products. 3. If necessary, purify the compound using techniques like recrystallization or column chromatography. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of 2-Amino-1-(pyridin-3-yl)ethanone. Method optimization may be required.
-
Objective: To determine the purity of 2-Amino-1-(pyridin-3-yl)ethanone and detect the presence of impurities or degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient could be 5% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 2-Amino-1-(pyridin-3-yl)ethanone.
-
Dissolve in 1 mL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Protocol 2: 1H NMR Spectroscopy for Structural Confirmation and Purity
-
Objective: To confirm the chemical structure and assess the purity of 2-Amino-1-(pyridin-3-yl)ethanone.
-
Instrumentation: NMR Spectrometer (300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
Data Analysis:
-
Confirm the presence of characteristic peaks corresponding to the protons of 2-Amino-1-(pyridin-3-yl)ethanone.
-
Integrate the peaks and compare the ratios to the expected proton count for each signal.
-
The presence of unexpected signals may indicate impurities or degradation products. Purity can be estimated by comparing the integral of the compound's peaks to those of a known internal standard.
-
Visualizations
Caption: Recommended workflow for storage and handling.
Caption: Potential degradation pathways.
Technical Support Center: Resolving Impurities in 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities in samples of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities can arise from several sources throughout the synthesis and storage process. These can be broadly categorized as:
-
Process-Related Impurities: These are byproducts formed during the synthesis, unreacted starting materials, or reagents. For pyridine derivatives, these can include isomers, over-alkylated or-acylated products, and products of side reactions.
-
Degradation Products: These impurities form due to the decomposition of the final compound under various conditions such as exposure to light, heat, moisture, or incompatible excipients. Aminoketones can be susceptible to oxidation and hydrolysis.[1]
-
Residual Solvents: Solvents used during the synthesis or purification steps may remain in the final product.
-
Inorganic Impurities: These can include catalysts, reagents, and salts from the manufacturing process.
Q2: What are the common analytical techniques to detect and quantify impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying impurities. A stability-indicating HPLC method, typically using a C18 or a polar-embedded column, can effectively separate the main component from its impurities.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is primarily used for the identification and quantification of residual solvents.
Q3: How can I remove residual pyridine from my sample if it was used as a solvent or reagent?
A3: Residual pyridine can often be removed through a variety of techniques during the workup process:
-
Acidic Wash: Washing the organic layer with a dilute acidic solution (e.g., 1N HCl) will protonate the pyridine, rendering it water-soluble and allowing for its removal into the aqueous phase.[3]
-
Copper Sulfate Wash: For compounds sensitive to acid, washing with a 10% aqueous copper sulfate solution is an effective alternative, as pyridine forms a complex with copper that partitions into the aqueous layer.[4]
-
Azeotropic Removal: Repeatedly concentrating the sample from a solvent like toluene or heptane can remove traces of pyridine through azeotropic distillation.[3]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your HPLC analysis of this compound shows one or more unexpected peaks in addition to the main product peak.
Possible Causes & Solutions:
-
Cause 1: Process-Related Impurities.
-
Troubleshooting:
-
Review the synthetic route to identify potential byproducts. Common side reactions in pyridine synthesis include over-alkylation, dimerization, or incomplete reaction of starting materials.
-
Use LC-MS to determine the molecular weight of the unknown peaks to help identify their structures.
-
Optimize the reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) to minimize the formation of byproducts.
-
-
-
Cause 2: Degradation of the Sample.
-
Troubleshooting:
-
Aminoketones can be susceptible to degradation.[1] To investigate, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to see if the impurity peaks match any of the generated degradants.
-
Ensure proper storage of the sample (e.g., protected from light, at a low temperature, and in a dry environment).
-
-
-
Cause 3: Contamination.
-
Troubleshooting:
-
Analyze a blank (injection of the mobile phase) to rule out contamination from the HPLC system or solvent.
-
Ensure all glassware and equipment used for sample preparation are scrupulously clean.
-
-
Issue 2: Poor Peak Shape (Tailing) in HPLC Analysis
Symptom: The peak for 2-Amino-1-(pyridin-3-yl)ethanone in your HPLC chromatogram exhibits significant tailing.
Possible Causes & Solutions:
-
Cause 1: Strong Interaction with Stationary Phase. The basic nature of the pyridine nitrogen can lead to strong interactions with acidic residual silanol groups on silica-based HPLC columns, causing peak tailing.[5]
-
Troubleshooting:
-
Mobile Phase pH Adjustment: Lower the mobile phase pH to around 2.5-3.0 with a suitable buffer (e.g., phosphate buffer) to protonate the silanol groups and reduce interaction.[5]
-
Use of Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.[5]
-
Change Stationary Phase: Consider using a column with a different stationary phase, such as a polar-embedded phase or a polymer-based column, which can offer different selectivity and improved peak shape for basic compounds.
-
-
-
Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.
-
Troubleshooting:
-
Reduce the injection volume or the concentration of the sample.
-
-
Data Presentation
Table 1: Hypothetical Impurity Profile of this compound Batches
| Impurity ID | Retention Time (min) | Batch A (%) | Batch B (%) | Batch C (%) | Possible Identity |
| IMP-01 | 4.2 | 0.08 | 0.15 | 0.05 | Starting Material (3-Acetylpyridine) |
| IMP-02 | 6.8 | 0.25 | 0.10 | 0.30 | Dimerization Product |
| IMP-03 | 8.1 | N/D | 0.05 | 0.07 | Oxidation Product |
| IMP-04 | 10.5 | 0.03 | N/D | 0.04 | Over-brominated intermediate |
N/D: Not Detected
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a hypothetical stability-indicating HPLC method for the analysis of this compound.
-
Instrumentation: HPLC with UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
To assess the stability of the compound and identify potential degradation products, the following forced degradation conditions can be applied.
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80 °C for 24 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days.
After exposure, the samples should be neutralized (if necessary) and analyzed by the stability-indicating HPLC method.
Visualizations
Caption: Workflow for identifying the source of unexpected peaks in an HPLC chromatogram.
Caption: A systematic approach to resolving peak tailing in HPLC analysis of pyridine compounds.
References
Technical Support Center: Scale-Up Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2-Amino-1-(pyridin-3-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up synthesis of 2-Amino-1-(pyridin-3-yl)ethanone?
A1: The most common challenges during the scale-up of this synthesis include:
-
Exothermic Reaction Control: The amination reaction can be highly exothermic, leading to potential thermal runaway if not managed properly.[1][2][3][4][5]
-
Mixing Efficiency: Inadequate mixing can result in localized "hot spots" and concentration gradients, promoting the formation of impurities and reducing yield.[6][7][8][9]
-
Impurity Profile: Side reactions such as dimerization, over-amination, or formation of regioisomers can become more pronounced at a larger scale.
-
Product Isolation and Purification: Efficient crystallization and purification of the final product can be challenging due to its solubility and potential for co-precipitation of impurities.[10][11][12]
Q2: How can I improve temperature control during the exothermic amination step?
A2: To improve temperature control, consider the following strategies:
-
Slow Reagent Addition: Add the aminating agent subsurface at a controlled rate to manage the rate of heat generation.
-
Efficient Heat Transfer: Ensure your reactor has a sufficient heat exchange surface area for the reaction volume.[2][5] Regularly check and maintain the cooling system.
-
Appropriate Solvent Choice: Select a solvent with a suitable boiling point and heat capacity to help absorb and dissipate heat.
-
Monitoring: Implement real-time temperature monitoring at multiple points within the reactor.
Q3: What are the likely impurities, and how can they be minimized?
A3: Common impurities may include starting materials, over-aminated products, and dimers. To minimize these:
-
Stoichiometry Control: Precisely control the stoichiometry of your reactants.
-
Temperature Management: Maintain the optimal reaction temperature to disfavor side reactions.
-
Mixing: Ensure efficient mixing to avoid localized high concentrations of reactants.[6][7][8]
Q4: What are the recommended large-scale purification methods for 2-Amino-1-(pyridin-3-yl)ethanone?
A4: For large-scale purification, the following methods are recommended:
-
Crystallization: This is often the most effective and scalable method. Careful selection of the solvent system is crucial.[10][11][12]
-
Acid-Base Extraction: Utilize the basicity of the amino group to extract the product into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be re-isolated by basifying the aqueous phase.
-
Column Chromatography: While less common for very large scales due to cost, methods like medium pressure liquid chromatography (MPLC) can be employed if high purity is required and other methods are insufficient. Cation-exchange chromatography can also be a viable option for purifying aminopyridines.[13]
Troubleshooting Guides
Problem 1: Low Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor reaction progress using in-process controls (e.g., HPLC, TLC).- Ensure the reaction temperature is maintained at the optimal level.- Verify the quality and reactivity of starting materials. |
| Side Reactions | - Optimize reaction temperature and reagent addition rate to minimize impurity formation.- Improve mixing to ensure homogeneous reaction conditions.[6][7] |
| Product Loss During Work-up | - Optimize extraction pH and solvent volumes.- Minimize transfers and ensure efficient phase separation. |
| Poor Crystallization Recovery | - Screen for an optimal crystallization solvent system to minimize solubility of the product in the mother liquor.[14]- Control the cooling rate to promote crystal growth over nucleation of fine particles.[15] |
Problem 2: High Impurity Levels
| Potential Cause | Troubleshooting Step |
| Localized Overheating | - Improve agitation and consider a reactor with better heat transfer capabilities.[2][5]- Decrease the rate of addition of the limiting reagent. |
| Incorrect Stoichiometry | - Double-check calculations and ensure accurate dispensing of all reagents. |
| Co-precipitation of Impurities | - Screen for a more selective crystallization solvent.- Consider a hot filtration step to remove insoluble impurities before crystallization.- A final reslurry or recrystallization step may be necessary.[11] |
Quantitative Data Summary
The following tables provide illustrative data on how varying key parameters can affect the yield and purity of 2-Amino-1-(pyridin-3-yl)ethanone during a hypothetical scale-up synthesis.
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Yield (%) | Purity (%) (by HPLC) |
| 70 | 75 | 98.5 |
| 80 | 85 | 99.1 |
| 90 | 82 | 97.2 |
| 100 | 78 | 95.4 |
Table 2: Effect of Mixing Speed on Impurity Formation
| Agitator Speed (RPM) | Impurity A (%) | Impurity B (%) |
| 50 | 3.5 | 2.1 |
| 100 | 1.8 | 1.0 |
| 200 | 0.9 | 0.5 |
| 300 | 0.8 | 0.4 |
Experimental Protocols
Representative Scale-Up Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone
Materials:
-
3-Acetylpyridine
-
Aminating Agent (e.g., Hydroxylamine-O-sulfonic acid)
-
Base (e.g., Sodium hydroxide)
-
Organic Solvent (e.g., Toluene)
-
Aqueous Acid (e.g., Hydrochloric acid)
-
Aqueous Base (e.g., Sodium bicarbonate)
Procedure:
-
Reaction Setup: Charge a clean, dry, and appropriately sized reactor with 3-acetylpyridine and toluene. Begin agitation.
-
Reagent Addition: Prepare a solution of the aminating agent and base. Add this solution to the reactor at a controlled rate, maintaining the internal temperature between 80-85°C.
-
Reaction Monitoring: Monitor the reaction progress by taking periodic samples for HPLC analysis. The reaction is considered complete when the consumption of 3-acetylpyridine is >99%.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and separate the aqueous layer.
-
Extract the organic layer with dilute hydrochloric acid.
-
Combine the acidic aqueous extracts and wash with a fresh portion of toluene.
-
Adjust the pH of the aqueous layer to >8 with a sodium bicarbonate solution to precipitate the product.
-
-
Isolation: Filter the precipitated solid and wash with cold water.
-
Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.
Purification by Crystallization
-
Solvent Selection: In a laboratory setting, identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A common system could be isopropanol/water.
-
Dissolution: Charge the crude 2-Amino-1-(pyridin-3-yl)ethanone to a clean reactor and add the selected solvent. Heat the mixture with agitation until all the solid dissolves.
-
Cooling and Crystallization: Slowly cool the solution to allow for crystal formation. The cooling rate should be controlled to obtain a desirable crystal size. Seeding with a small amount of pure product can be beneficial to control polymorphism and crystal size.[11]
-
Isolation: Filter the crystallized product and wash the filter cake with a small amount of cold crystallization solvent.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 2-Amino-1-(pyridin-3-yl)ethanone.
Caption: Troubleshooting decision tree for common scale-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. cedrec.com [cedrec.com]
- 6. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 7. mt.com [mt.com]
- 8. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 9. visimix.com [visimix.com]
- 10. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 11. Crystallization in the Pharmaceutical Industry (Chapter 13) - Handbook of Industrial Crystallization [cambridge.org]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. unifr.ch [unifr.ch]
- 15. chem.libretexts.org [chem.libretexts.org]
preventing hygroscopic issues with 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for preventing and troubleshooting issues related to the hygroscopic nature of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound to be hygroscopic?
A1: Hygroscopy is the phenomenon of a substance attracting and holding water molecules from the surrounding environment, usually at room temperature.[1] For this compound, a salt, this means it can readily absorb moisture from the air. This absorption can lead to physical changes such as clumping, caking, or even deliquescence, where the solid dissolves in the absorbed water to form an aqueous solution.[1][2]
Q2: What are the common experimental problems caused by moisture absorption?
A2: Moisture absorption can significantly impact experimental outcomes. Key issues include:
-
Inaccurate Weighing: The measured weight will be higher than the actual amount of the compound, leading to errors in concentration calculations.
-
Degradation: The presence of water can cause chemical changes to the substance, leading to the formation of by-products and a loss of potency.[2][3]
-
Altered Physical Properties: The compound may become clumpy, gummy, or a paste, making it difficult to handle, measure, and dissolve properly.[2]
-
Reduced Shelf-Life: Uncontrolled moisture absorption will decrease the stability and shelf-life of the final product.[4]
Q3: How can I visually identify if my compound has absorbed moisture?
A3: Visual inspection can often reveal moisture-related issues. Look for:
-
Clumping or Caking: The fine powder becomes a single solid mass or forms noticeable clumps.[1][2]
-
Change in Appearance: The powder may appear damp, darker, or change from a crystalline to a more amorphous state.
-
Formation of a Solution: In cases of high humidity, the compound may become a liquid or slurry, a process known as deliquescence.[1]
Troubleshooting Guide
Issue 1: The powder has become clumpy or "bricked-up."
-
Cause: The compound has been exposed to ambient air with moderate to high humidity.
-
Solution:
-
Drying: You may be able to dry the compound. See the Experimental Protocols section for a detailed drying procedure.
-
Prevention: For future use, always handle the compound in a controlled environment and store it properly. Minimize the time containers are open to the air.[2]
-
Issue 2: Inconsistent results in my assay when using different batches or aliquots of the compound.
-
Cause: This could be due to varying levels of water content in different aliquots. If one aliquot was exposed to air longer than another, it will have a different effective concentration.
-
Solution:
-
Controlled Weighing: Weigh all samples for an experiment in a controlled environment (glove box or low-humidity room) at the same time.[5]
-
Use Fresh Aliquots: For critical experiments, use a freshly opened vial of the compound.
-
Prepare Stock Solutions: Prepare a concentrated stock solution in a suitable anhydrous solvent and store it under an inert atmosphere. This can provide more consistent dosing than weighing small amounts of the solid for each experiment.
-
Issue 3: The compound is difficult to handle and transfer due to its sticky or gummy texture.
-
Cause: Significant moisture absorption has occurred, changing the physical state of the compound.[2]
-
Solution:
-
Immediate Action: Transfer the compound to a desiccator immediately to prevent further moisture uptake.
-
Handling Technique: If you must handle it in this state, do so in a glove bag or glove box to prevent further absorption.[5] Using pre-weighed vials can also circumvent handling difficulties in non-controlled environments.[5]
-
Long-Term Storage: Ensure the primary container is sealed tightly, potentially with paraffin film, and placed inside a secondary container with desiccant pouches.[6]
-
Data Presentation
Table 1: Illustrative Water Uptake of a Hygroscopic Dihydrochloride Salt at 25°C
The following table provides a representative example of how a hygroscopic compound like this compound might behave under different relative humidity (RH) conditions. Note: This is an illustrative model, as specific hygroscopicity data for this exact compound is not publicly available.
| Relative Humidity (RH) | Time of Exposure | % Water Content (by weight) | Physical Appearance |
| < 20% | 24 hours | < 0.1% | Free-flowing powder |
| 40% | 24 hours | 0.5% - 1.5% | Slight clumping, remains mostly free-flowing |
| 60% | 24 hours | 2.0% - 5.0% | Noticeable clumping, poor flowability |
| 80% | 24 hours | > 10% | Significant caking, may begin to appear damp/pasty |
Experimental Protocols
Protocol 1: Proper Storage of this compound
-
Primary Container: Keep the compound in its original, tightly sealed container. After opening, ensure the cap is replaced securely. For extra protection, wrap the cap/lid junction with paraffin film.
-
Secondary Containment: Place the primary container inside a larger, sealable secondary container, such as a desiccator or a heat-sealable foil bag.[6]
-
Use of Desiccants: Add desiccant pouches (e.g., silica gel, molecular sieves) to the secondary container to absorb any ambient moisture.[4][6] Ensure the desiccant does not come into direct contact with the primary compound container.
-
Controlled Environment: Store the entire setup in a cool, dry place away from direct sunlight and temperature fluctuations.
Protocol 2: Weighing a Hygroscopic Compound
-
Environment: Whenever possible, perform weighing inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or in a room with controlled low humidity (<25% RH).[3][5]
-
Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the weighing environment for at least 30 minutes. This prevents condensation from forming on the cold powder.
-
Minimize Exposure: Open the container only for the minimum time required to remove the desired amount of material. Close it tightly immediately after.[2]
-
Rapid Transfer: Quickly transfer the weighed powder to your receiving vessel (which should also be dry) or into the solvent for dissolution.
-
Alternative: For routine assays, consider using pre-filled reaction vials which are packaged in a controlled environment and eliminate the need for weighing in the open lab.[5]
Protocol 3: Drying the Compound After Moisture Exposure
-
Assessment: This procedure is only suitable if the compound has not undergone chemical degradation. If degradation is suspected, a new batch should be used.
-
Setup: Place the clumpy powder in a shallow glass dish (e.g., a crystallization dish) to maximize surface area.
-
Vacuum Oven: Place the dish in a vacuum oven.
-
Drying Conditions: Heat the oven to a moderate temperature (e.g., 40-50°C). Caution: Do not exceed the compound's melting or decomposition temperature. Apply a high vacuum.
-
Duration: Dry for several hours (e.g., 12-24 hours) or until the powder returns to a free-flowing state.
-
Post-Drying: Once dry, immediately transfer the compound to a desiccator for storage under vacuum or in an inert atmosphere.
Visualizations
Caption: Experimental workflow for handling the hygroscopic compound.
Caption: Decision-making diagram for troubleshooting hygroscopic issues.
References
- 1. Hygroscopy - Wikipedia [en.wikipedia.org]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Analysis of 2-Amino-1-(pyridin-3-yl)ethanone Dihydrochloride
For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique in this endeavor. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride, a key building block in medicinal chemistry. Due to the limited availability of public experimental data for this specific salt, this guide presents a detailed predicted spectrum based on established principles and compares it with the experimental spectrum of a structurally related alternative, 2-acetylpyridine.
Predicted ¹H NMR Spectral Data and Comparison
The predicted ¹H NMR spectrum of this compound is based on the analysis of its constituent fragments, 2-aminopyridine and 3-acetylpyridine, and considers the electronic effects of the substituents and the protonation state. The dihydrochloride form will lead to significant downfield shifts of the pyridine and methylene protons due to the positive charges on the nitrogen atoms.
For a robust comparison, 2-acetylpyridine is selected as an alternative. It shares the acetylpyridine core but lacks the amino group, providing a clear illustration of the influence of this functional group on the ¹H NMR spectrum.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-2 (Py) | ~9.0 - 9.2 | s (broad) | - | 1H |
| H-6 (Py) | ~8.8 - 9.0 | d | ~5.0 | 1H | |
| H-4 (Py) | ~8.6 - 8.8 | d | ~8.0 | 1H | |
| H-5 (Py) | ~7.8 - 8.0 | dd | ~8.0, 5.0 | 1H | |
| -CH₂- | ~4.5 - 4.8 | s | - | 2H | |
| -NH₃⁺ | ~8.0 - 8.5 (broad) | s | - | 3H | |
| 2-Acetylpyridine | H-6 (Py) | 8.68 | d | 4.7 | 1H |
| H-3 (Py) | 8.01 | d | 7.8 | 1H | |
| H-4 (Py) | 7.85 | td | 7.7, 1.7 | 1H | |
| H-5 (Py) | 7.46 | ddd | 7.6, 4.8, 1.2 | 1H | |
| -CH₃ | 2.71 | s | - | 3H |
Experimental Protocols
General ¹H NMR Acquisition:
The following provides a typical experimental protocol for acquiring a ¹H NMR spectrum. Specific parameters may vary based on the instrument and sample concentration.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical, especially for a dihydrochloride salt, where D₂O or DMSO-d₆ would be appropriate.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.
-
Acquisition Parameters:
-
Temperature: 298 K
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-5 seconds
-
Pulse Width: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Visualizing Structure and Analysis Workflow
To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.
Caption: Chemical structure of 2-Amino-1-(pyridin-3-yl)ethanone with proton assignments.
Caption: A typical workflow for ¹H NMR spectrum analysis.
A Comparative Guide to the Biological Activity of 2-Amino-1-(pyridin-3-yl)ethanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridinyl ethanone scaffold is a versatile starting point for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of analogs derived from 2-Amino-1-(pyridin-3-yl)ethanone, drawing from available experimental data. While direct biological activity data for 2-Amino-1-(pyridin-3-yl)ethanone is limited in publicly available literature, this guide summarizes the activities of structurally related compounds to infer potential therapeutic applications and guide future research.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative biological activity data for various analogs of 2-Amino-1-(pyridin-3-yl)ethanone, categorized by their primary biological effect.
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound/Analog | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 6-(pyridin-3-yl) quinazolin-4(3H)-one derivative 7i | HCC827 (NSCLC) | 1.12 µM | [1] |
| 6-(pyridin-3-yl) quinazolin-4(3H)-one derivative 7m | HCC827 (NSCLC) | 1.20 µM | [1] |
| 6-(pyridin-3-yl) quinazolin-4(3H)-one derivative 7i | SH-SY5Y (Neuroblastoma) | 3.45 µM | [1] |
| 6-(pyridin-3-yl) quinazolin-4(3H)-one derivative 7m | SH-SY5Y (Neuroblastoma) | 4.31 µM | [1] |
| 6-(pyridin-3-yl) quinazolin-4(3H)-one derivative 7i | LM3 (Hepatocellular Carcinoma) | 5.21 µM | [1] |
| 6-(pyridin-3-yl) quinazolin-4(3H)-one derivative 7m | LM3 (Hepatocellular Carcinoma) | 6.33 µM | [1] |
| N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21 ) | Leukemia (average) | 13.6 µM | [2] |
| N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21 ) | Colon Cancer (average) | 14.9 µM | [2] |
| N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21 ) | Melanoma (average) | 14.9 µM | [2] |
| Pyrido[2,3-d]pyrimidine derivative 1 | MCF-7 (Breast Cancer) | 3.98 µM | [3] |
| Pyrido[2,3-d]pyrimidine derivative 1 | HeLa (Cervical Cancer) | 6.29 µM | [3] |
| Pyrido[2,3-d]pyrimidine derivative 1 | HepG-2 (Liver Cancer) | 5.14 µM | [3] |
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound/Analog | Microorganism | Activity (MIC) | Reference |
| 3-(pyridin-3-yl)-2-oxazolidinone derivative 21b | Staphylococcus aureus | 4 µg/mL | [4] |
| 3-(pyridin-3-yl)-2-oxazolidinone derivative 21d | Staphylococcus aureus | 2 µg/mL | [4] |
| 3-(pyridin-3-yl)-2-oxazolidinone derivative 21f | Staphylococcus aureus | 2 µg/mL | [4] |
| 3-{[1-pyridin-2-yl methylene]amino}-2-thioxoimidazolidin-4-one analog 3b | Staphylococcus aureus | Highly Active | [5] |
| 3-{[1-pyridin-2-yl methylene]amino}-2-thioxoimidazolidin-4-one analog 4d | Aspergillus niger | Highly Active | [5] |
| Pyrido[2,3-d]pyrimidine derivative 1 | Escherichia coli | 50 µg/mL | [3] |
| Pyrido[2,3-d]pyrimidine derivative 1 | Pseudomonas aeruginosa | 50 µg/mL | [3] |
| Pyrido[2,3-d]pyrimidine derivative 1 | Staphylococcus aureus | 100 µg/mL | [3] |
| Pyridazinone derivative 8g | Candida albicans | 16 µg/mL | [6] |
| Pyridazinone derivative 10h | Staphylococcus aureus | 16 µg/mL | [6] |
*Note: "Highly Active" indicates the compound showed activity comparable or superior to the standard drug, but a specific MIC value was not provided in the abstract.
Table 3: Kinase Inhibitory Activity of Pyridine Analogs
| Compound/Analog | Kinase Target | Activity (IC₅₀) | Reference |
| Pyrrolopyridine-pyridone analog 2 | Met Kinase | 1.8 nM | [7] |
| Pyrrolopyridine-pyridone analog 2 | Flt-3 | 4 nM | [7] |
| Pyrrolopyridine-pyridone analog 2 | VEGFR-2 | 27 nM | [7] |
| Pyridin-2-yl urea inhibitor 2 | ASK1 | 1.55 nM | [8] |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (3 ) | MPS1 | 0.8 µM | [9] |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (3 ) | Aurora A | 1.9 µM | [9] |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (3 ) | Aurora B | 0.3 µM | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Anticancer Activity
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[10]
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[10]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.[11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[12]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[11]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[13]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13][14]
Mandatory Visualization
Signaling Pathway Diagram
Many pyridine-based analogs are known to act as kinase inhibitors, potentially targeting signaling pathways like the MAPK pathway, which is often dysregulated in cancer.
Caption: Potential inhibition of the MAPK signaling pathway by pyridinyl ethanone analogs.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for screening the biological activity of novel compounds.
Caption: General workflow for synthesis and biological evaluation of 2-Amino-1-(pyridin-3-yl)ethanone analogs.
References
- 1. Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Pyridin-2-yl Urea Derivatives as ASK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel pyridin-2-yl urea derivatives targeting Apoptosis Signal-Regulating Kinase 1 (ASK1), with a focus on their cross-reactivity profiles. The performance of these emerging inhibitors is benchmarked against Selonsertib (GS-4997), a clinical-stage ASK1 inhibitor. Understanding the selectivity of these compounds is crucial for predicting potential off-target effects and developing safer, more effective therapeutics.
Introduction to ASK1 and Pyridin-2-yl Urea Inhibitors
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key enzyme in the MAPK signaling pathway. It is activated by various cellular stressors, including oxidative and endoplasmic reticulum stress, and plays a critical role in inflammation, apoptosis, and fibrosis.[1] Consequently, ASK1 has become a significant therapeutic target for a variety of diseases.
Pyridin-2-yl urea derivatives have emerged as a potent class of ASK1 inhibitors.[2] This guide focuses on a recently developed series of these compounds and compares their potency and selectivity with Selonsertib, a well-characterized ASK1 inhibitor that has undergone clinical investigation.[3]
Target Profile and Signaling Pathway
ASK1 is a serine/threonine kinase that, upon activation, initiates a signaling cascade through the phosphorylation of downstream kinases MKK4/7 and MKK3/6. These, in turn, activate JNK and p38 MAP kinases, leading to various cellular responses. The diagram below illustrates this critical pathway and the point of inhibition by the compounds discussed herein.
Comparative Performance Data
The in vitro potency of the novel pyridin-2-yl urea inhibitors is comparable to that of Selonsertib. The following tables summarize the key quantitative data for these compounds.
Table 1: In Vitro Potency Against ASK1
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Novel Pyridin-2-yl Urea (Compound 2) | ASK1 | 1.55 ± 0.27 | In vitro bioassay[2] |
| Selonsertib (GS-4997) | ASK1 | ~5 | HTRF assay[3] |
IC50 values represent the half-maximal inhibitory concentration and are a measure of an inhibitor's potency.
Table 2: Cross-Reactivity Profile of a Novel Pyridin-2-yl Urea Derivative (YD57/14l)
| Off-Target Kinase | IC50 (nM) | Selectivity vs. ASK1 |
| ASK2 | >1000 | >140-fold |
| TAK1 | >1000 | >140-fold |
| CDK2/CycA2 | 90 | <20-fold |
| CDK9/CycT1 | 150 | <20-fold |
| DYRK1A | 400 | <20-fold |
Data sourced from a study on the discovery of compound YD57 (14l) as a potent ASK1 inhibitor.[4] The study indicates that while selective against closely related MAP3K kinases like ASK2 and TAK1, this compound also inhibits several cell cycle-regulating kinases with IC50 values in the nanomolar range.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. This section provides protocols for the synthesis of the inhibitors and the in vitro assays used to determine their potency.
General Synthesis of Pyridin-2-yl Urea Inhibitors
The synthesis of these inhibitors is typically achieved through the reaction of an appropriate aminopyridine with a substituted phenyl isocyanate.
References
- 1. Facebook [cancer.gov]
- 2. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations | MDPI [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a 2-pyridinyl urea-containing compound YD57 as a potent inhibitor of apoptosis signal-regulating kinase 1 (ASK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthesized 2-amino-1-(pyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The accurate structural confirmation of synthesized small molecules is a critical step in the drug discovery and development pipeline. This guide provides a comparative analysis of analytical techniques for validating the structure of 2-amino-1-(pyridin-3-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry. To provide a clear benchmark for structural integrity, its analytical data is compared against its structural isomer, 1-(2-aminopyridin-3-yl)ethanone. This comparison is crucial as isomers possess the same molecular formula and mass, making their differentiation dependent on precise spectroscopic and chromatographic methods.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of a target compound like 2-amino-1-(pyridin-3-yl)ethanone.
Caption: Workflow for the synthesis and structural validation of a target compound.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for 2-amino-1-(pyridin-3-yl)ethanone and its isomer, 1-(2-aminopyridin-3-yl)ethanone. The data is based on typical chemical shifts and absorption frequencies for the functional groups present in the molecules.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Protons | Expected Chemical Shift (ppm) for 2-amino-1-(pyridin-3-yl)ethanone | Expected Chemical Shift (ppm) for 1-(2-aminopyridin-3-yl)ethanone |
| -CH₂- (aminomethyl) | ~4.2 (s, 2H) | - |
| -NH₂ | ~1.8 (br s, 2H) | ~5.8 (br s, 2H) |
| Pyridine-H2 | ~9.1 (d) | - |
| Pyridine-H4 | ~8.7 (dd) | ~7.9 (dd) |
| Pyridine-H5 | ~7.4 (dd) | ~6.7 (dd) |
| Pyridine-H6 | ~8.3 (dd) | ~8.1 (dd) |
| -C(=O)CH₃ | - | ~2.6 (s, 3H) |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Expected Chemical Shift (ppm) for 2-amino-1-(pyridin-3-yl)ethanone | Expected Chemical Shift (ppm) for 1-(2-aminopyridin-3-yl)ethanone |
| -C=O | ~198 | ~200 |
| -CH₂- (aminomethyl) | ~46 | - |
| Pyridine-C2 | ~152 | ~158 |
| Pyridine-C3 | ~132 | ~118 |
| Pyridine-C4 | ~136 | ~139 |
| Pyridine-C5 | ~124 | ~115 |
| Pyridine-C6 | ~149 | ~150 |
| -C(=O)CH₃ | - | ~28 |
Table 3: IR Spectral Data
| Functional Group | Expected Absorption Range (cm⁻¹) for 2-amino-1-(pyridin-3-yl)ethanone | Expected Absorption Range (cm⁻¹) for 1-(2-aminopyridin-3-yl)ethanone |
| N-H stretch (amine) | 3400-3250 (two bands) | 3400-3250 (two bands) |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |
| C-H stretch (aliphatic) | 2960-2850 | 2960-2850 |
| C=O stretch (ketone) | ~1690 | ~1670 |
| C=N, C=C stretch (pyridine) | 1600-1450 | 1600-1450 |
| N-H bend (amine) | 1650-1580 | 1650-1580 |
Table 4: Mass Spectrometry Data
| Parameter | 2-amino-1-(pyridin-3-yl)ethanone | 1-(2-aminopyridin-3-yl)ethanone |
| Molecular Formula | C₇H₈N₂O | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol | 136.15 g/mol |
| Exact Mass | 136.0637 Da | 136.0637 Da |
| Expected [M+H]⁺ | 137.0715 | 137.0715 |
Chromatographic Comparison
Chromatographic techniques are essential for assessing the purity of the synthesized compound and for differentiating it from its isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating closely related compounds. The separation of aminopyridine isomers can be achieved using reversed-phase or mixed-mode chromatography.[1][2]
Table 5: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | Mixed-mode column (e.g., Obelisc R or SHARC 1)[3][4] |
| Mobile Phase | Acetonitrile/Methanol with additives like formic acid and ammonium formate[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 254 nm or 275 nm[5] |
| Expected Outcome | 2-amino-1-(pyridin-3-yl)ethanone and 1-(2-aminopyridin-3-yl)ethanone are expected to have different retention times due to differences in their polarity and interaction with the stationary phase. |
Thin-Layer Chromatography (TLC)
TLC is a quick and convenient method for monitoring reaction progress and assessing purity.
Table 6: TLC Method Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol). A common mobile phase for amino compounds is a butanol:acetic acid:water mixture.[6] |
| Visualization | UV light (254 nm) and/or staining with ninhydrin reagent, which reacts with primary amines to produce a colored spot.[6][7] |
| Expected Outcome | The two isomers should exhibit different Rf values. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.
-
Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation : Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation : Use a standard HPLC system equipped with a UV detector.
-
Method : Equilibrate the column with the mobile phase for at least 30 minutes. Inject a small volume (e.g., 10 µL) of the sample and run the analysis according to the conditions outlined in Table 5.
-
Analysis : Analyze the resulting chromatogram for the retention time and peak purity of the compound.
Thin-Layer Chromatography (TLC)
-
Sample Preparation : Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Spotting : Use a capillary tube to spot a small amount of the solution onto the baseline of a TLC plate.
-
Development : Place the TLC plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate.
-
Visualization : Once the solvent front has reached the top of the plate, remove it and let it dry. Visualize the spots under UV light and/or by spraying with a ninhydrin solution and gently heating.
-
Analysis : Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).
Conclusion
The structural validation of a synthesized compound like 2-amino-1-(pyridin-3-yl)ethanone requires a multi-faceted analytical approach. By employing a combination of NMR and IR spectroscopy, mass spectrometry, and chromatographic techniques, and by comparing the obtained data with that of a known isomer, researchers can confidently confirm the structure and purity of their target molecule. This rigorous validation is fundamental for the integrity of subsequent biological and pharmacological studies.
References
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 4. HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. orientjchem.org [orientjchem.org]
comparative analysis of different synthetic routes to 2-amino-1-(pyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 2-amino-1-(pyridin-3-yl)ethanone, a valuable building block in pharmaceutical chemistry. The comparison focuses on reaction efficiency, reagent accessibility, and overall practicality, supported by detailed experimental protocols and quantitative data.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Delépine Reaction | Route 2: Gabriel Synthesis |
| Overall Yield | Moderate | Moderate to High |
| Starting Material | 3-Acetylpyridine | 3-Acetylpyridine |
| Key Intermediates | 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide, Hexamethylenetetraminium salt | 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide, N-(2-oxo-2-(pyridin-3-yl)ethyl)phthalimide |
| Reagent Hazards | Bromine (corrosive, toxic), Chloroform (carcinogen) | Hydrazine (toxic, explosive) |
| Reaction Conditions | Relatively mild | Can require harsh hydrolysis conditions |
| Scalability | Feasible | Feasible |
| Work-up & Purification | Requires careful pH control and extraction | Can involve challenging separation of byproducts |
Logical Workflow of Synthetic Route Analysis
The following diagram illustrates the decision-making and experimental workflow for selecting a suitable synthetic route for 2-amino-1-(pyridin-3-yl)ethanone.
Caption: Workflow for the synthesis and comparison of 2-amino-1-(pyridin-3-yl)ethanone.
Route 1: The Delépine Reaction Pathway
The Delépine reaction provides a classical method for the preparation of primary amines from alkyl halides.[1][2] This route involves a two-step process starting from the common intermediate, 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide.
Step 1: Synthesis of 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide
This key intermediate is synthesized by the bromination of 3-acetylpyridine.
Experimental Protocol:
To a solution of 3-acetylpyridine (1 equivalent) in glacial acetic acid, a solution of bromine (1.1 equivalents) in acetic acid is added dropwise at a controlled temperature, typically between 0-5 °C. The reaction mixture is then stirred at room temperature for several hours. The resulting precipitate is filtered, washed with a cold solvent like diethyl ether, and dried to yield 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide.
| Parameter | Value |
| Yield | Typically 80-90% |
| Purity | High, often used directly in the next step |
| Reaction Time | 2-4 hours |
| Temperature | 0-25 °C |
Step 2: Delépine Reaction to form 2-amino-1-(pyridin-3-yl)ethanone
The synthesized α-bromo ketone is then reacted with hexamethylenetetramine, followed by acid hydrolysis to furnish the desired primary amine.[3][4]
Experimental Protocol:
2-bromo-1-(pyridin-3-yl)ethanone hydrobromide (1 equivalent) and hexamethylenetetramine (1.1 equivalents) are suspended in a solvent such as chloroform and refluxed for 2-3 hours.[4] The resulting hexaminium salt precipitate is filtered and washed. This salt is then hydrolyzed by refluxing with a mixture of ethanol and concentrated hydrochloric acid for several hours. After cooling, the reaction mixture is made alkaline and the product is extracted with an organic solvent.
| Parameter | Value |
| Yield | 60-75% (from the bromo-intermediate) |
| Purity | Requires purification, often by column chromatography |
| Reaction Time | 4-6 hours (total) |
| Temperature | Reflux |
Route 2: The Gabriel Synthesis Pathway
The Gabriel synthesis is a well-established and reliable method for the synthesis of primary amines, known for avoiding the over-alkylation issues often encountered with direct amination.[5]
Step 1: Synthesis of 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide
This step is identical to Step 1 in the Delépine Reaction Pathway.
Step 2: Gabriel Synthesis to form 2-amino-1-(pyridin-3-yl)ethanone
The α-bromo ketone intermediate is reacted with potassium phthalimide, followed by cleavage of the phthalimide group to release the primary amine.[5][6]
Experimental Protocol:
A mixture of 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide (1 equivalent) and potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) is stirred at room temperature for 12-24 hours. The reaction mixture is then poured into water, and the precipitated N-(2-oxo-2-(pyridin-3-yl)ethyl)phthalimide is collected by filtration. This intermediate is then treated with hydrazine hydrate (2 equivalents) in a solvent like ethanol and refluxed for 2-4 hours. After cooling, the phthalhydrazide byproduct is filtered off, and the filtrate containing the desired amine is concentrated and purified.[5]
| Parameter | Value |
| Yield | 70-85% (from the bromo-intermediate) |
| Purity | Generally high after removal of phthalhydrazide |
| Reaction Time | 14-28 hours (total) |
| Temperature | Room temperature for alkylation, reflux for hydrazinolysis |
Comparative Discussion
Both the Delépine and Gabriel syntheses offer viable pathways to 2-amino-1-(pyridin-3-yl)ethanone, each with its own set of advantages and disadvantages.
-
Yield and Purity: The Gabriel synthesis generally provides a higher overall yield and a purer product after a more straightforward workup, as the phthalhydrazide byproduct is often easily removed by filtration.[5] The Delépine reaction can sometimes lead to side products, necessitating more rigorous purification.
-
Reagents and Safety: The Delépine reaction utilizes hexamethylenetetramine, which is relatively safe, but the initial bromination step involves handling hazardous bromine. The Gabriel synthesis employs potassium phthalimide, which is stable, but the final hydrazinolysis step uses hydrazine, a toxic and potentially explosive reagent that requires careful handling.
-
Reaction Conditions: The Delépine reaction involves refluxing in both steps. The Gabriel synthesis has a milder initial alkylation step at room temperature, followed by a reflux for the hydrazinolysis. The longer reaction time for the Gabriel synthesis might be a consideration for time-sensitive applications.
-
Scalability: Both routes are amenable to scaling up, although the handling of large quantities of bromine or hydrazine would require appropriate safety infrastructure.
References
- 1. Hofmann Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Spectroscopic Comparison: 2-Amino-1-(pyridin-3-yl)ethanone and its Precursor, 3-Acetylpyridine
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of the key building block, 2-Amino-1-(pyridin-3-yl)ethanone, and its readily available precursor, 3-Acetylpyridine. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic workflows. This document presents available experimental data, detailed analytical protocols, and a visual representation of the synthetic relationship between the two molecules.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data of 3-Acetylpyridine
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3-Acetylpyridine | CDCl₃ | ~9.2 (1H) | s | H-2 (Py) |
| ~8.8 (1H) | d | H-6 (Py) | ||
| ~8.2 (1H) | dt | H-4 (Py) | ||
| ~7.4 (1H) | dd | H-5 (Py) | ||
| ~2.6 (3H) | s | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data of 3-Acetylpyridine
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 3-Acetylpyridine | CDCl₃ | ~196 | C=O |
| ~153 | C-6 (Py) | ||
| ~150 | C-2 (Py) | ||
| ~135 | C-4 (Py) | ||
| ~132 | C-3 (Py) | ||
| ~123 | C-5 (Py) | ||
| ~26 | -CH₃ |
Table 3: IR Spectroscopic Data
| Compound | Major Peaks (cm⁻¹) | Functional Group Assignment |
| 3-Acetylpyridine | ~3050-2950 | C-H (aromatic, aliphatic) |
| ~1700 | C=O (ketone) | |
| ~1580, 1470, 1420 | C=C, C=N (pyridine ring) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula |
| 3-Acetylpyridine | ESI | 122.1 | C₇H₇NO |
| 2-Amino-1-(pyridin-3-yl)ethanone | ESI (Predicted) | 137.07 | C₇H₈N₂O[1] |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a standard 400 MHz NMR spectrometer.
-
¹H NMR Parameters: A standard pulse program was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse program was used with a spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample (for 3-Acetylpyridine) was placed between two sodium chloride plates. For a solid sample, a KBr pellet would be prepared.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: The spectra were acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to obtain a high-quality spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Parameters: The analysis was performed in positive ion mode. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 120°C.
Synthetic Pathway and Workflow
The synthesis of 2-Amino-1-(pyridin-3-yl)ethanone from 3-Acetylpyridine is a key transformation in the development of various pharmaceutical intermediates. A plausible synthetic route involves the α-halogenation of the ketone followed by nucleophilic substitution with an amine source.
Caption: Synthetic route from 3-Acetylpyridine to 2-Amino-1-(pyridin-3-yl)ethanone.
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of 2-Amino-1-(pyridin-3-yl)ethanone.
Caption: General workflow for synthesis and spectroscopic analysis.
References
Comparative Characterization of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride. Due to the limited availability of comprehensive experimental data for this specific compound in publicly accessible literature, this document presents a compilation of its known properties alongside representative data and protocols from closely related aminopyridine analogs. This guide is intended to serve as a practical framework for researchers engaged in the synthesis, characterization, and evaluation of this and similar chemical entities.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 51746-82-8 | [][2] |
| Molecular Formula | C₇H₁₀Cl₂N₂O | [] |
| Molecular Weight | 209.07 g/mol | [] |
| IUPAC Name | 2-amino-1-(pyridin-3-yl)ethanone;dihydrochloride | [] |
Comparative Spectroscopic and Chromatographic Data
To facilitate the characterization of this compound, the following tables present representative data from analogous aminopyridine derivatives found in the literature. These values should be considered as illustrative examples for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are representative chemical shifts for a substituted aminopyridine derivative and not experimental data for this compound.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.50 - 8.70 | m | 2H | Pyridine-H |
| 7.80 - 8.00 | m | 2H | Pyridine-H |
| 4.50 | s | 2H | -CH₂- |
| 3.50 | br s | 3H | -NH₃⁺ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 195.0 | C=O |
| 150.0 - 155.0 | Pyridine C |
| 140.0 - 145.0 | Pyridine C |
| 125.0 - 130.0 | Pyridine C |
| 45.0 | -CH₂- |
Infrared (IR) Spectroscopy
Note: The following are representative absorption bands for a substituted aminopyridine derivative and not experimental data for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (amine) |
| 3000 - 2800 | Medium | C-H stretch (aromatic) |
| 1680 | Strong | C=O stretch (ketone) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretch (pyridine ring) |
Mass Spectrometry (MS)
Note: The following is a representative mass-to-charge ratio for a substituted aminopyridine derivative and not experimental data for this compound.
| m/z | Ion |
| 137.07 | [M+H]⁺ (of the free base) |
High-Performance Liquid Chromatography (HPLC)
Note: The following are representative HPLC parameters for the analysis of a substituted aminopyridine derivative and not an established method for this compound.
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~3.5 min (representative) |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited, based on standard practices for the characterization of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be required compared to ¹H NMR.
-
Typical parameters: pulse angle 30°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound (as the free base).
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare the mobile phase solvents (e.g., HPLC-grade acetonitrile and water with an additive like formic acid or trifluoroacetic acid) and degas them.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare working solutions by diluting the stock solution.
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a fixed volume of the sample solution (e.g., 10 µL).
-
Run the analysis using either an isocratic or gradient elution method.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity of the compound. Purity is typically calculated based on the area percentage of the main peak.
Visualizations
The following diagrams illustrate generalized workflows relevant to the synthesis and characterization of this compound.
Caption: Generalized workflow for the synthesis of the target compound.
Caption: Standard workflow for the structural characterization and purity analysis.
References
Safety Operating Guide
Proper Disposal of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride, a chemical compound utilized by researchers and scientists in the field of drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as toxic if swallowed or in contact with skin, and it can cause severe skin burns and eye damage. It may also cause respiratory irritation.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Chemical splash goggles or a face shield |
| Body Protection | Lab coat or chemical-resistant apron |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[3] If dusts are generated, respiratory protection is required. |
In case of exposure, follow these first-aid measures immediately:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[4] Seek immediate medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[3]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[3][4][5] Do not release this chemical into the environment, as it is harmful to aquatic life with long-lasting effects.
Experimental Protocol for Waste Preparation and Disposal:
-
Segregation: Isolate waste containing this compound from other laboratory waste streams to prevent inadvertent chemical reactions.
-
Containerization:
-
Place solid waste in a clearly labeled, sealed, and compatible waste container.
-
For solutions, use a labeled, leak-proof container. Do not mix with incompatible materials such as strong bases, strong oxidizing agents, strong acids, or strong reducing agents.[3]
-
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., toxic, corrosive).
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from heat and sources of ignition. Keep the container tightly closed.[4][5]
-
Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal. Provide them with the Safety Data Sheet (SDS) for the compound.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the scientific community.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
